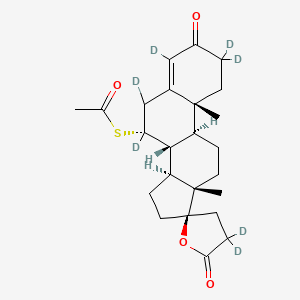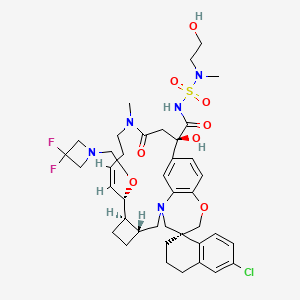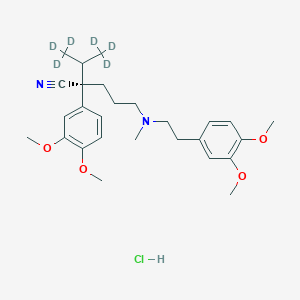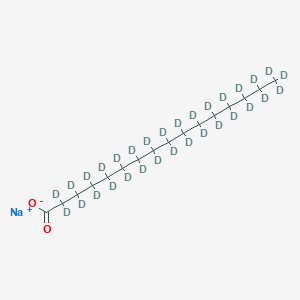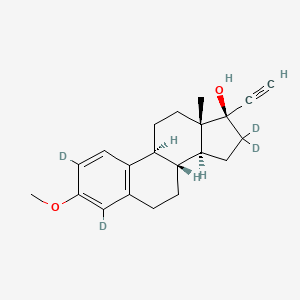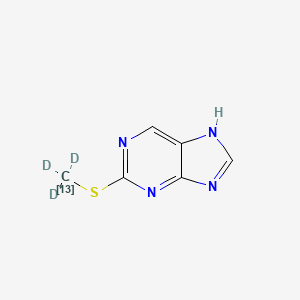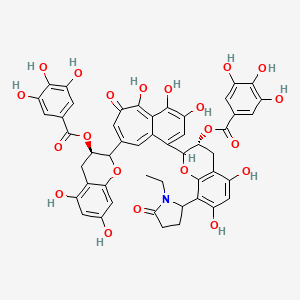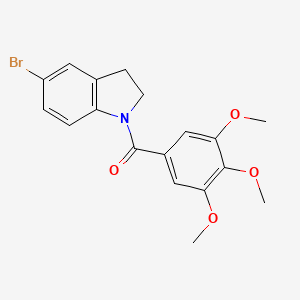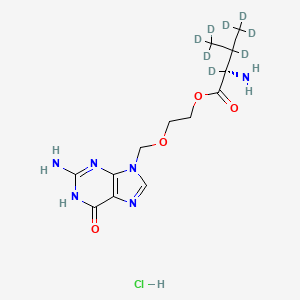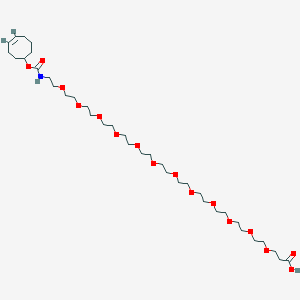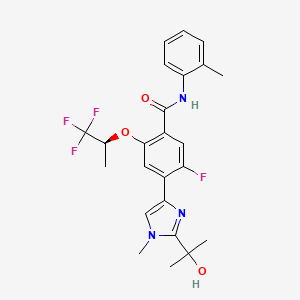
Dhodh-IN-20
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dhodh-IN-20 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH plays a crucial role in cellular metabolism, particularly in rapidly proliferating cells such as cancer cells. Inhibiting DHODH can lead to nucleotide depletion, cell cycle arrest, and apoptosis, making this compound a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-20 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using catalysts or specific solvents, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Process Optimization: Refining reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Dhodh-IN-20 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced forms of this compound .
科学研究应用
Dhodh-IN-20 has a wide range of scientific research applications, including:
Cancer Therapy: Inhibiting DHODH can lead to nucleotide depletion and apoptosis in cancer cells, making this compound a potential therapeutic agent for various cancers.
Immunology: DHODH inhibitors can modulate immune responses, making this compound useful in studying immune-related diseases.
Metabolic Studies: This compound can be used to study metabolic pathways involving pyrimidine synthesis and mitochondrial function.
Drug Development: This compound serves as a lead compound for developing new DHODH inhibitors with improved efficacy and safety profiles.
作用机制
Dhodh-IN-20 exerts its effects by inhibiting DHODH, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The inhibition of DHODH leads to:
Nucleotide Depletion: Reduced synthesis of pyrimidine nucleotides, leading to nucleotide starvation.
Cell Cycle Arrest: Inhibition of DNA and RNA synthesis, resulting in cell cycle arrest.
Apoptosis: Induction of programmed cell death due to nucleotide depletion and metabolic stress
相似化合物的比较
Similar Compounds
Brequinar: Another DHODH inhibitor with similar mechanisms of action but different chemical structure.
Leflunomide: An immunosuppressive drug that also inhibits DHODH but is primarily used for treating rheumatoid arthritis.
Teriflunomide: A metabolite of leflunomide used for treating multiple sclerosis
Uniqueness of Dhodh-IN-20
This compound is unique due to its specific chemical structure, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other DHODH inhibitors.
属性
分子式 |
C24H25F4N3O3 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
5-fluoro-4-[2-(2-hydroxypropan-2-yl)-1-methylimidazol-4-yl]-N-(2-methylphenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide |
InChI |
InChI=1S/C24H25F4N3O3/c1-13-8-6-7-9-18(13)29-21(32)16-10-17(25)15(11-20(16)34-14(2)24(26,27)28)19-12-31(5)22(30-19)23(3,4)33/h6-12,14,33H,1-5H3,(H,29,32)/t14-/m0/s1 |
InChI 键 |
JGGJFEOIKVIQJV-AWEZNQCLSA-N |
手性 SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)O[C@@H](C)C(F)(F)F |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C(=C2)F)C3=CN(C(=N3)C(C)(C)O)C)OC(C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


